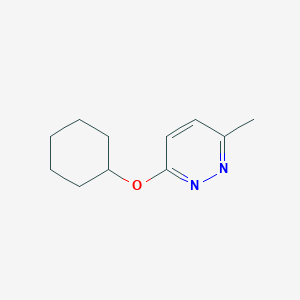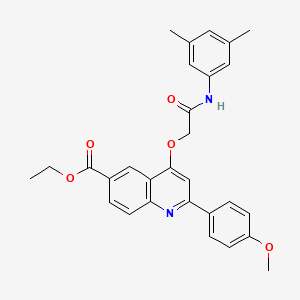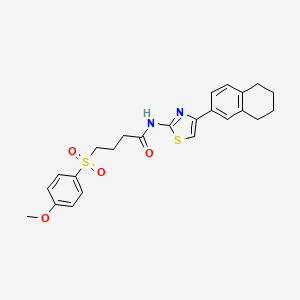![molecular formula C16H17N3O2 B2629699 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide CAS No. 896731-04-7](/img/structure/B2629699.png)
N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-hydroxybenzohydrazide” is a chemical compound with the molecular formula C16H17N3O2 . It is a derivative of hydrazide and has potential applications in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a hydrazide group attached to a phenyl ring with a dimethylamino substituent . The exact 3D structure would require more specific data or computational chemistry methods to determine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight, density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .科学的研究の応用
Paraben Research and Environmental Implications
Parabens, including compounds with hydroxybenzoic acid esters, are widely used as preservatives in pharmaceuticals, cosmetics, and food products due to their antimicrobial properties. Studies have explored the occurrence, fate, and behavior of parabens in aquatic environments, indicating that despite wastewater treatments, parabens persist at low concentrations in effluents and are ubiquitous in surface water and sediments. This persistence is attributed to the continuous introduction of paraben-based products into the environment. Chlorinated by-products of parabens, formed through reactions with free chlorine, have been detected in various water sources, raising concerns about their stability and potential toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).
Neuroimaging and Alzheimer's Disease
Research on Alzheimer's disease has leveraged compounds with dimethylamino functionalities for developing amyloid imaging ligands. These ligands, including radioligands like [18F]FDDNP and 11C-PIB, have shown promise in measuring amyloid in vivo in the brains of Alzheimer's patients. Such techniques are instrumental in early detection and the evaluation of new antiamyloid therapies, offering insights into the pathophysiological mechanisms and progression of amyloid deposits in the brain (Nordberg, 2007).
Analytical Chemistry and Drug Impurities
The analytical review of pharmaceutical impurities, specifically proton pump inhibitors like omeprazole, underscores the significance of identifying and understanding the properties of impurities in drug development and quality control. Novel synthesis methods for omeprazole and its impurities highlight the ongoing efforts to improve drug formulations and address potential health risks associated with impurities (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Antioxidant Activity and Health Implications
The evaluation of antioxidant activity through various analytical methods demonstrates the importance of antioxidants in mitigating oxidative stress and its implications in health, food engineering, and pharmacy. Techniques such as ORAC, HORAC, and DPPH assays provide valuable data on the antioxidant capacity of compounds, which is crucial for the development of antioxidant-rich foods and therapeutic agents (Munteanu & Apetrei, 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19(2)13-9-7-12(8-10-13)11-17-18-16(21)14-5-3-4-6-15(14)20/h3-11,20H,1-2H3,(H,18,21)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFLYEAZPNXJML-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2629617.png)
![8,9-Dimethoxy-5-((3-nitrobenzyl)thio)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2629618.png)
![Diethyl 2-[(3,5-dimethylanilino)methylene]malonate](/img/structure/B2629619.png)
![N-(benzo[d]thiazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2629621.png)






![N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide](/img/structure/B2629635.png)

![3-[(3-amino-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2629637.png)
